2-(2,5-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-(2,5-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound known for its unique chemical structure and properties. This compound features a dichlorophenoxy group and a trifluoromethylphenyl group, making it a subject of interest in various fields of scientific research, including chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorophenol and 3-(trifluoromethyl)aniline.
Formation of Intermediate: 2,5-dichlorophenol is reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(2,5-dichlorophenoxy)acetyl chloride.
Amidation Reaction: The intermediate 2-(2,5-dichlorophenoxy)acetyl chloride is then reacted with 3-(trifluoromethyl)aniline in the presence of a base like triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and acetamide groups.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,5-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential interactions with biological macromolecules. It can serve as a model compound for studying enzyme inhibition and receptor binding.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
Industrially, this compound is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with specific biological targets in plants and pests.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-(2,4,5-trichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Uniqueness
2-(2,5-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the specific positioning of the dichloro and trifluoromethyl groups. This positioning affects its chemical reactivity, biological activity, and overall properties, distinguishing it from similar compounds with different substitution patterns.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO2/c16-10-4-5-12(17)13(7-10)23-8-14(22)21-11-3-1-2-9(6-11)15(18,19)20/h1-7H,8H2,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYGGALDTSMDQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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